REACTION_CXSMILES
|
[CH:1]([S:4][C:5]1[CH:6]=[CH:7][C:8](O)=[N:9][CH:10]=1)([CH3:3])[CH3:2].P(Br)(Br)([Br:14])=O>CN(C=O)C>[Br:14][C:8]1[CH:7]=[CH:6][C:5]([S:4][CH:1]([CH3:3])[CH3:2])=[CH:10][N:9]=1
|
Name
|
|
Quantity
|
765.8 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC=1C=CC(=NC1)O
|
Name
|
|
Quantity
|
5.189 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (×3)
|
Type
|
WASH
|
Details
|
the combined organics washed with saturated aqueous NaHCO3 (×3), brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (ISCO Companion™, 80 g column, eluting with 0 to 20% EtOAc/Petroleum Ether, loaded in DCM)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)SC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 661 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |